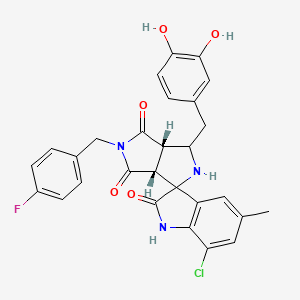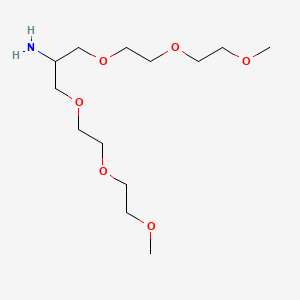
4-(1-Hydroxy-2-methylprop-2-en-1-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Hydroxy-2-methylprop-2-en-1-yl)benzonitrile is an organic compound with the molecular formula C10H11NO. It is a derivative of benzonitrile, featuring a hydroxy group and a methylprop-2-en-1-yl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxy-2-methylprop-2-en-1-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime, which is then dehydrated to yield the nitrile . Another method involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .
Industrial Production Methods
Industrial production of this compound typically involves the ammoxidation of toluene derivatives or the cyanation of benzene halides. These methods are advantageous due to their scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Hydroxy-2-methylprop-2-en-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of 4-(1-Oxo-2-methylprop-2-en-1-yl)benzonitrile.
Reduction: Formation of 4-(1-Amino-2-methylprop-2-en-1-yl)benzonitrile.
Substitution: Formation of various substituted benzonitriles depending on the electrophile used.
Applications De Recherche Scientifique
4-(1-Hydroxy-2-methylprop-2-en-1-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(1-Hydroxy-2-methylprop-2-en-1-yl)benzonitrile involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1-Hydroxy-2-methylpropan-2-yl)benzonitrile
- 4-(1-Hydroxy-2-methylprop-2-enyl)benzonitrile
- 4-[(1-methylprop-2-en-1-yl)oxy]benzoic acid
Uniqueness
4-(1-Hydroxy-2-methylprop-2-en-1-yl)benzonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
911850-46-9 |
|---|---|
Formule moléculaire |
C11H11NO |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
4-(1-hydroxy-2-methylprop-2-enyl)benzonitrile |
InChI |
InChI=1S/C11H11NO/c1-8(2)11(13)10-5-3-9(7-12)4-6-10/h3-6,11,13H,1H2,2H3 |
Clé InChI |
DDKISWSWOUOTHI-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(C1=CC=C(C=C1)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(1'-{[3-(Methylsulfanyl)-2-benzothiophen-1-yl]carbonyl}spiro[1-benzofuran-3,4'-piperidin]-5-yl)methanamine](/img/structure/B12620217.png)







![5,5-dichloro-N-(1-cyanopropyl)-2-[4-(4-methylsulfonylphenyl)-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B12620288.png)

